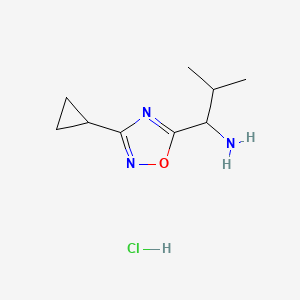

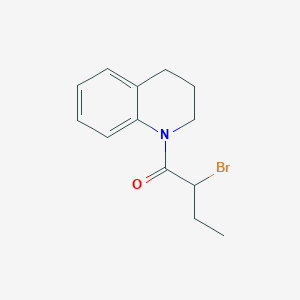

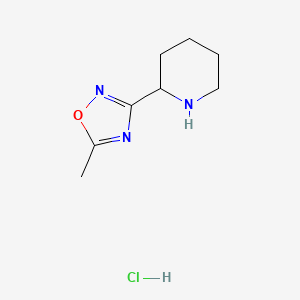

![molecular formula C10H20Cl2N4 B1522945 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride CAS No. 1303889-70-4](/img/structure/B1522945.png)

3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride

Descripción general

Descripción

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. It also contains a 1,2,4-triazole ring, which is a type of heterocycle commonly found in various drugs due to its ability to readily form hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the piperidine ring, the isopropyl group, and the 1,2,4-triazole ring. These functional groups could potentially participate in various interactions, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and 1,2,4-triazole rings. Piperidine is a secondary amine, which can participate in reactions such as alkylation, acylation, and nucleophilic substitution. The 1,2,4-triazole ring is aromatic and relatively stable, but can participate in reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the secondary amine in the piperidine ring could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One of the primary research focuses has been on the synthesis and structural characterization of derivatives related to "3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride". Studies involve developing novel synthetic pathways and methods for creating piperidine and triazole derivatives, which are valuable in medicinal chemistry due to their potential pharmacological properties. For example, research has detailed the synthesis of piperidine derivatives with antimicrobial activities against pathogens affecting Lycopersicon esculentum, highlighting the structure-activity relationship and the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009). Additionally, the crystal and molecular structure of compounds such as opipramol dihydrochloride, a piperazine derivative, have been analyzed to understand better the intermolecular interactions and hydrogen bonding in the crystal structure (Betz et al., 2011).

Pharmacological Evaluation

Research applications extend to evaluating the pharmacological potential of derivatives, focusing on activities such as antimicrobial, antifungal, and anti-arrhythmic effects. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for antimicrobial activities, some showing good to moderate activities against test microorganisms (Bektaş et al., 2007). In another study, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Advanced Building Blocks for Drug Discovery

The development of advanced analogues of morpholine/piperazine through the synthesis of di- and tri-hetera[3.3.n]propellanes has been reported. These compounds offer larger scaffolds compared to the parent morpholine, indicating distinct spatial positions of heteroatoms, which could be advantageous in drug design for better interaction with biological targets (Sokolenko et al., 2019).

Mecanismo De Acción

Target of Action

Piperidine derivatives, a class of compounds to which this molecule belongs, have been utilized in various therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

It’s worth noting that piperidine derivatives often interact with their targets through various mechanisms, depending on the specific therapeutic application .

Biochemical Pathways

Piperidine derivatives, however, are known to influence a variety of biochemical pathways, again depending on their specific therapeutic application .

Result of Action

The effects of piperidine derivatives can vary widely, ranging from anticancer to antimicrobial activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-8(2)14-7-12-13-10(14)9-4-3-5-11-6-9;;/h7-9,11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPMHFIGSUQPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

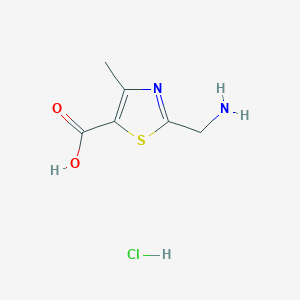

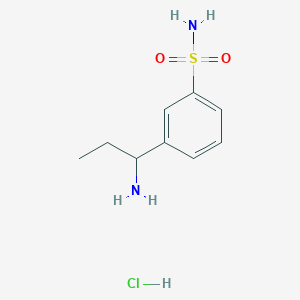

![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)

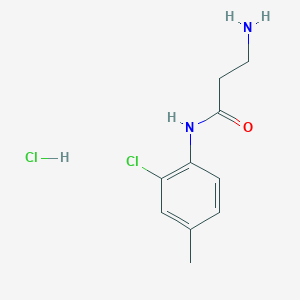

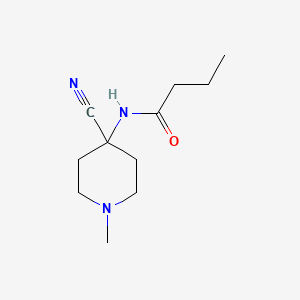

![2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride](/img/structure/B1522873.png)

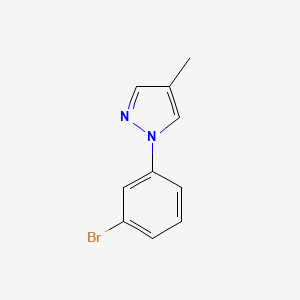

![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)